Cas no 99618-52-7 (2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one)
2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
- 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-hydroxyphenyl)methylene]-, (E)- (9CI)
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- Inchi: 1S/C17H14O2/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11,18H,9-10H2/b14-11+
- InChI Key: JOZMBCNKAFJLBH-SDNWHVSQSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)CC/C/1=C\C1=CC=CC=C1O
Experimental Properties
- Density: 1.257±0.06 g/cm3(Predicted)
- Boiling Point: 446.8±45.0 °C(Predicted)
- pka: 9.22±0.35(Predicted)
2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003153-5g |
2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one |
99618-52-7 | 95% | 5g |
$700 | 2024-07-24 |
2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
Compound CAS No. 99618-52-7: 2-[(2-Hydroxyphenyl)methylidene]-1,2,3,4-Tetrahydronaphthalen-1-one
The compound with CAS No. 99618-52-7, known as 2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one, is a fascinating organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of tetrahydronaphthalenones, which are derivatives of tetralin (tetrahydronaphthalene) with a ketone functional group. The presence of the hydroxyl group on the phenyl ring introduces additional complexity and reactivity to the molecule.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role in the synthesis of conjugated polymers, which are widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties of this compound arise from its extended conjugation system, which spans across the tetrahydronaphthalenone core and the phenolic substituent.
In addition to its applications in materials science, this compound has also shown promise in the field of drug delivery systems. Its ability to form stable complexes with metal ions has led to its use as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and drug delivery due to their high surface area and tunable pore sizes.
The synthesis of 2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves a condensation reaction between tetralin derivatives and phenolic compounds under specific conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
From a structural perspective, this compound exhibits a rigid framework that contributes to its stability under various environmental conditions. The interplay between the aromaticity of the phenyl ring and the conjugated system of the tetrahydronaphthalenone core results in unique optical properties. These properties have been leveraged in the development of sensors for detecting environmental pollutants such as heavy metals and volatile organic compounds (VOCs).
In terms of biological activity, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties. These findings have sparked interest in exploring its potential as a lead compound for drug development. However, further research is required to fully understand its pharmacokinetics and toxicity profile.
The versatility of CAS No. 99618-52-7 lies in its ability to serve as a building block for more complex molecular architectures. By modifying the substituents on the phenyl ring or altering the tetrahydronaphthalenone core, chemists can tailor the physical and chemical properties of this compound for specific applications. This adaptability underscores its importance in modern organic synthesis.
In conclusion, 2-[(2-hydroxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of materials science and pharmacology. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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